

# (S)-(+)-2-Phenylglycinol chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycinol

Cat. No.: B122105

[Get Quote](#)

## (S)-(+)-2-Phenylglycinol: A Comprehensive Technical Guide

**(S)-(+)-2-Phenylglycinol** is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility stems from the stereogenic center at the carbon atom bearing the amino and phenyl groups, which allows for the effective control of stereochemistry in chemical reactions.

## Chemical Properties and Structure

**(S)-(+)-2-Phenylglycinol** is a white to pale yellow crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a concise overview for researchers and drug development professionals.

| Property          | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-2-amino-2-phenylethan-1-ol[1]                                                             |
| Synonyms          | (S)-2-Amino-2-phenylethanol, L-(+)-α-<br>Phenylglycinol                                        |
| CAS Number        | 20989-17-7[2][3][4]                                                                            |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> NO[1][2]                                                        |
| Molecular Weight  | 137.18 g/mol [2][3]                                                                            |
| Melting Point     | 75-79 °C[2][4]                                                                                 |
| Boiling Point     | 252.03°C (rough estimate)[2]                                                                   |
| Solubility        | Soluble in chloroform, dimethyl sulfoxide, and<br>methanol. Limited solubility in water.[2][5] |
| Appearance        | White to light yellow crystalline powder[2]                                                    |
| Optical Activity  | [\alpha] <sup>19</sup> /D +33° (c = 0.75 in 1 M HCl)[3][4]                                     |
| SMILES            | N--INVALID-LINK--c1ccccc1[3]                                                                   |
| InChI Key         | IJXJGQCXFSSHNL-MRVPVSSYSA-N[1][3]                                                              |

## Chemical Structure

The structure of **(S)-(+)-2-Phenylglycinol** features a primary alcohol and a primary amine attached to a stereogenic carbon, which is also bonded to a phenyl group. This specific spatial arrangement, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is responsible for its chiral properties.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(S)-(+)-2-Phenylglycinol** are critical for its application in research and development. Below are methodologies derived from scientific literature.

## Synthesis of **(S)-(+)-2-Phenylglycinol**

## 1. Biocatalytic Cascade Synthesis:

A one-pot enzymatic cascade has been developed for the synthesis of (S)-phenylglycinol from L-phenylalanine.<sup>[2]</sup> This environmentally friendly approach utilizes a series of engineered *E. coli* strains expressing different enzymes.

- Reaction Steps:

- Deamination: L-phenylalanine is deaminated to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).
- Decarboxylation: trans-Cinnamic acid is oxidatively decarboxylated to styrene by phenolic acid decarboxylase (PAD).
- Oxidation: Styrene is oxidized to styrene oxide by styrene monooxygenase (SMO).
- Hydrolysis: Styrene oxide is hydrolyzed to 1-phenyl-1,2-ethanediol by an epoxide hydrolase (EH).
- Oxidation: 1-phenyl-1,2-ethanediol is oxidized to 2-hydroxyacetophenone by an alcohol dehydrogenase (ADH).
- Asymmetric Amination: 2-hydroxyacetophenone is asymmetrically aminated to (S)-phenylglycinol using an  $\omega$ -transaminase ( $\omega$ -TA).<sup>[2]</sup>

- Key Advantages: This method can achieve high conversion rates (up to 99%) and excellent enantiomeric excess (>99% ee).<sup>[2]</sup>

## 2. Chemical Synthesis:

A method for the synthesis of the hydrochloride salt of (S)-phenylglycinol has been reported.<sup>[3]</sup>

- Reagents and Conditions:

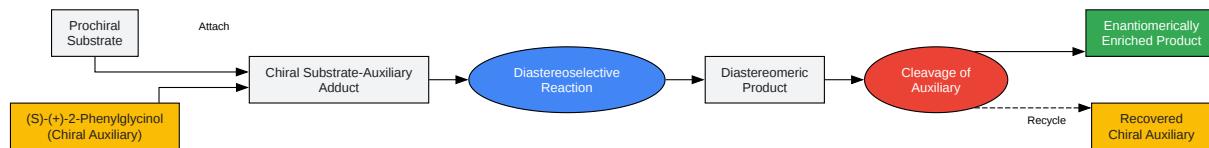
- m-Cyanoaniline
- (S)-Phenylglycinol

- Chromium chloride hexahydrate
- Solvent: Chlorobenzene
- The reactants are refluxed in chlorobenzene for three days.
- Work-up:
  - The reaction mixture is hot filtered.
  - The filter residue is dissolved in a mixture of trichloromethane and ethanol.
  - The product, (S)-phenylglycinol hydrochloride, is obtained as chiral clear crystals after natural volatilization of the solvents.[3]

## Analytical Procedures

Determination of Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC):

The enantiomeric purity of 2-phenylglycinol is a critical quality attribute. Chiral HPLC is a widely used technique for this purpose. While a specific validated method for **(S)-(+)-2-Phenylglycinol** was not detailed in the immediate search results, a general approach for determining the enantiomeric purity of chiral compounds by HPLC involves the following steps:


- Principle: The enantiomers are separated on a chiral stationary phase (CSP) based on their differential interactions with the chiral selector of the column.
- General Methodology:
  - Column: A column with a chiral stationary phase is selected. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
  - Mobile Phase: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is used. The composition is optimized to achieve baseline separation of the enantiomers.
  - Detection: A UV detector is commonly used for detection, as the phenyl group in 2-phenylglycinol absorbs UV light.

- Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

## Mandatory Visualizations

### Asymmetric Synthesis Workflow using a Chiral Auxiliary

**(S)-(+)2-Phenylglycinol** is frequently employed as a chiral auxiliary to control the stereochemical outcome of a reaction. The general workflow for this process is illustrated below.



[Click to download full resolution via product page](#)

Asymmetric synthesis using a chiral auxiliary.

This diagram illustrates the key steps in utilizing a chiral auxiliary like **(S)-(+)2-Phenylglycinol**. A prochiral substrate is first attached to the chiral auxiliary, forming a chiral adduct. This adduct then undergoes a diastereoselective reaction, where the stereochemistry of the auxiliary directs the formation of a specific stereoisomer. Finally, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based L-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents [patents.google.com]
- 4. (S)-(+)-2-Phenylglycinol 98 20989-17-7 [sigmaaldrich.com]
- 5. L13265.14 [thermofisher.com]
- To cite this document: BenchChem. [(S)-(+)-2-Phenylglycinol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122105#s-2-phenylglycinol-chemical-properties-and-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)